molecular formula C13H12ClN3O B5749799 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B5749799
M. Wt: 261.70 g/mol
InChI Key: IJXWVMXFQBODTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a pyridinylmethyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with pyridin-2-ylmethanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of derivatives with diverse properties.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets, leading to various therapeutic effects.

    Medicine: Research has indicated that derivatives of this compound may have potential as pharmaceutical agents, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea involves its interaction with molecular targets within biological systems. The chlorophenyl and pyridinylmethyl groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various pathways, leading to its observed biological effects. For instance, it may inhibit specific enzymes or receptors, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea: This compound has a similar structure but with the pyridinyl group attached at a different position. This slight variation can lead to differences in reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea: Another structural isomer, differing in the position of the pyridinyl group. This can result in unique properties and applications.

    1-(2-Chlorophenyl)-3-(pyridin-2-ylethyl)urea: This compound has an ethyl linker instead of a methylene group, which can influence its chemical and biological behavior.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-6-1-2-7-12(11)17-13(18)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXWVMXFQBODTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.